Cas no 87005-15-0 (2-bromo-3-oxobutanal)

2-bromo-3-oxobutanal Chemical and Physical Properties
Names and Identifiers
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- Butanal, 2-bromo-3-oxo-
- 2-bromo-3-oxobutanal
- Butanal, 2-bromo-3-oxo-
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- MDL: MFCD16301146
- Inchi: 1S/C4H5BrO2/c1-3(7)4(5)2-6/h2,4H,1H3
- InChI Key: LOGAXLAFZKOKQR-UHFFFAOYSA-N
- SMILES: C(=O)C(Br)C(=O)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.608±0.06 g/cm3(Predicted)
- Melting Point: 109-110 °C
- Boiling Point: 175.5±25.0 °C(Predicted)
- pka: 3.16±0.29(Predicted)
2-bromo-3-oxobutanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B870015-50mg |
2-bromo-3-oxobutanal |
87005-15-0 | 50mg |
$ 95.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324212-100mg |
2-Bromo-3-oxobutanal |
87005-15-0 | 98% | 100mg |
¥2911 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324212-5g |
2-Bromo-3-oxobutanal |
87005-15-0 | 98% | 5g |
¥40944 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324212-2.5g |
2-Bromo-3-oxobutanal |
87005-15-0 | 98% | 2.5g |
¥22215 | 2023-04-13 | |
TRC | B870015-25mg |
2-bromo-3-oxobutanal |
87005-15-0 | 25mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324212-500mg |
2-Bromo-3-oxobutanal |
87005-15-0 | 98% | 500mg |
¥7711 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324212-1g |
2-Bromo-3-oxobutanal |
87005-15-0 | 98% | 1g |
¥10584 | 2023-04-13 | |
Aaron | AR008EMT-500mg |
Butanal, 2-bromo-3-oxo- |
87005-15-0 | 95% | 500mg |
$446.00 | 2025-02-14 | |
A2B Chem LLC | AD91113-5g |
Butanal, 2-bromo-3-oxo- |
87005-15-0 | 95% | 5g |
$1746.00 | 2024-04-19 | |
A2B Chem LLC | AD91113-2.5g |
Butanal, 2-bromo-3-oxo- |
87005-15-0 | 95% | 2.5g |
$902.00 | 2024-04-19 |
2-bromo-3-oxobutanal Related Literature
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Irina A. Maretina,Boris A. Trofimov Russ. Chem. Rev. 2000 69 591
Additional information on 2-bromo-3-oxobutanal
Professional Introduction to 2-bromo-3-oxobutanal (CAS No. 87005-15-0)
2-bromo-3-oxobutanal, with the chemical formula C₄H₅BrO₂, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 87005-15-0, has garnered significant attention in recent years due to its utility in the development of novel bioactive molecules. Its unique structural features—comprising a brominated aldehyde functionality—make it a valuable building block for constructing more complex chemical entities.
The synthesis of 2-bromo-3-oxobutanal typically involves the bromination of 3-butenal or through oxidation of 2-bromo-3-methylbutanal. The precise synthetic route can vary depending on the desired purity and scale of production, but modern methodologies emphasize efficiency and sustainability. Advanced catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have been explored to enhance yield and minimize byproduct formation, aligning with green chemistry principles.
In the realm of pharmaceutical research, 2-bromo-3-oxobutanal has emerged as a key precursor in the design of small-molecule drugs targeting various therapeutic areas. Its aldehyde group facilitates condensation reactions with amines or hydrazines, yielding Schiff bases and hydrazones that exhibit diverse biological activities. Notably, derivatives of this compound have been investigated for their potential in anti-inflammatory, antimicrobial, and anticancer applications.
Recent studies highlight the role of 2-bromo-3-oxobutanal in medicinal chemistry due to its ability to serve as a scaffold for drug discovery. Researchers have leveraged its structural flexibility to develop molecules with enhanced pharmacokinetic properties. For instance, modifications at the bromine substituent can influence metabolic stability, while the aldehyde moiety allows for further derivatization into amides or esters. These attributes make it particularly attractive for designing orally bioavailable compounds.
The compound’s significance extends beyond academia, with industrial applications in fine chemical manufacturing. Its use in synthesizing agrochemicals and specialty chemicals underscores its broad utility. Companies specializing in custom synthesis often prioritize 2-bromo-3-oxobutanal due to its reactivity and compatibility with various synthetic protocols. As demand for high-purity intermediates grows, innovations in purification techniques—such as distillation under reduced pressure or chromatographic methods—have become increasingly important.
From a regulatory perspective, handling 2-bromo-3-oxobutanal requires adherence to standard laboratory safety protocols, including proper ventilation and personal protective equipment (PPE). While not classified as hazardous under typical conditions, its reactivity necessitates cautious handling to prevent unintended side reactions. Documentation of synthesis procedures and quality control measures is essential to ensure compliance with Good Manufacturing Practices (GMP) when used in commercial settings.
The future prospects of 2-bromo-3-oxobutanal are promising, driven by ongoing research into novel synthetic pathways and biological applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with improved therapeutic profiles. Additionally, advancements in computational chemistry may accelerate the design of new analogs by predicting their biological activity before experimental synthesis.
In conclusion, 2-bromo-3-oxobutanal (CAS No. 87005-15-0) represents a critical intermediate in modern chemical synthesis. Its versatility in pharmaceutical development, coupled with advancements in synthetic methodologies, positions it as a cornerstone of medicinal chemistry research. As the field evolves, continued exploration of this compound’s potential will undoubtedly contribute to the discovery of next-generation therapeutics.
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